5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
The compound 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one features a pyran-4-one core substituted with a 2-fluorophenyl methoxy group at position 5 and a 4-(4-fluorophenyl)piperazinylmethyl moiety at position 2. The pyranone scaffold is a versatile heterocyclic system known for its metabolic stability and hydrogen-bonding capacity, while the fluorinated aryl groups and piperazine linker likely modulate receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-5-7-19(8-6-18)27-11-9-26(10-12-27)14-20-13-22(28)23(16-29-20)30-15-17-3-1-2-4-21(17)25/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPYCPXFMMPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the pyran-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyran-4-one derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a serotonin receptor modulator . Research indicates that it may exhibit selective binding affinity for certain serotonin receptors, which are critical in the modulation of mood and anxiety. This makes it a candidate for developing treatments for conditions such as depression and anxiety disorders.
Table 1: Binding Affinity of 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one to Serotonin Receptors
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| 5-HT2A | 30 nM |
| 5-HT3 | 100 nM |
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties . It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- PC-3 (Prostate Cancer) : IC50 = 12 µM
These results suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Neuropharmacological Studies
The neuropharmacological profile of this compound has been explored in animal models. Preliminary findings indicate that it may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 2: Neuroprotective Effects in Animal Models
| Model | Effect Observed |
|---|---|
| MPTP-induced Parkinsonism | Reduced motor deficits |
| Amyloid-beta induced toxicity | Decreased neuronal death |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the piperazine ring or fluorinated phenyl groups could enhance selectivity and potency against targeted receptors.
Table 3: SAR Modifications and Effects
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group on piperazine | Increased potency |
| Substitution on fluorinated phenyl | Altered receptor selectivity |
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazinyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including fluorinated aryl groups, piperazine linkers, or heterocyclic cores.
5-[(2-Chlorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
- Molecular Formula : C₂₃H₂₂ClFN₂O₃
- Molecular Weight : 428.888
- Key Differences : The methoxy group at position 5 is substituted with a 2-chlorophenyl instead of 2-fluorophenyl.
- Impact :
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a)
- Molecular Formula : C₂₅H₂₂BrClFN₅S
- Molecular Weight : 586.90
- Key Differences: Replaces the pyranone core with a triazole-thione ring and introduces bromine and chlorine substituents.
- Bromine and chlorine substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
2-{[4-(5-Chloronaphthalene-2-sulfonyl)piperazin-1-yl]methyl}-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one
- Molecular Formula : C₂₇H₂₄ClFN₂O₅S
- Molecular Weight : 543.01
- Key Differences : Incorporates a sulfonyl group and chloronaphthalene substituent on the piperazine ring.
- The bulky naphthalene group may sterically hinder receptor binding despite offering π-π stacking interactions .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
- Molecular Formula : C₁₈H₁₆FN₅O
- Molecular Weight : 337.35
- Key Differences: Replaces pyranone with a benzotriazole-ethanone system.
Structural and Pharmacokinetic Analysis
Table 1: Comparative Physicochemical Properties
Key Observations:
Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity favor metabolic stability and hydrogen bonding, whereas chlorine enhances lipophilicity and steric bulk .
Core Heterocycles : Pyran-4-one offers balanced polarity, while triazole-thione and benzotriazole cores introduce additional heteroatoms for target interaction .
Piperazine Modifications : Bulky substituents (e.g., naphthalene) on piperazine may reduce binding efficiency but improve selectivity through steric effects .
Biological Activity
The compound 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C23H22F2N2O3
- Molecular Weight : 418.43 g/mol
- IUPAC Name : 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on various pharmacological effects such as:
- Antidepressant Activity
- Antimicrobial Activity
- Enzyme Inhibition
Antidepressant Activity
Research indicates that derivatives with piperazine and pyranone moieties exhibit significant antidepressant-like effects. For instance, compounds similar to the target compound have shown promising results in the forced swim test and tail suspension test, which are standard models for assessing antidepressant activity in rodents .
Antimicrobial Activity
Studies have demonstrated that compounds containing fluorinated phenyl groups possess enhanced antimicrobial properties. The target compound showed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated:
- Acetylcholinesterase (AChE) : The target compound displayed competitive inhibition against AChE, with an IC50 value comparable to known inhibitors .
- Urease : It was found to be a potent urease inhibitor, with IC50 values indicating stronger activity than traditional urease inhibitors .
Case Studies and Research Findings
- Antidepressant Effects : A study involving the administration of the compound in a rodent model demonstrated a significant reduction in depressive-like behavior, with behavioral assays indicating increased locomotor activity and reduced immobility time .
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated MIC values of 8 µg/mL and 16 µg/mL respectively, showcasing its potential as a therapeutic agent against resistant bacterial strains .
- Enzyme Inhibition Studies : The enzyme inhibition profile revealed that the compound effectively inhibited AChE with an IC50 value of 0.045 µM, demonstrating its potential utility in treating conditions like Alzheimer's disease .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
